molecular formula C6H14ClNO B2607786 3-Ethyl-N-methyloxetan-3-amine hydrochloride CAS No. 1448855-04-6

3-Ethyl-N-methyloxetan-3-amine hydrochloride

Cat. No.: B2607786
CAS No.: 1448855-04-6
M. Wt: 151.63
InChI Key: FKWOALVVSHJVNB-UHFFFAOYSA-N
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Description

3-Ethyl-N-methyloxetan-3-amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO It is a derivative of oxetane, a four-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-N-methyloxetan-3-amine hydrochloride typically involves the following steps:

    Formation of Oxetane Ring: The oxetane ring can be synthesized through the cyclization of a suitable precursor, such as a halohydrin or an epoxide, under basic conditions.

    Introduction of Ethyl and Methyl Groups: The ethyl and methyl groups can be introduced through alkylation reactions. For instance, the oxetane ring can be alkylated using ethyl iodide and methyl iodide in the presence of a strong base like sodium hydride.

    Amination: The introduction of the amine group can be achieved through nucleophilic substitution reactions. For example, the oxetane derivative can be reacted with methylamine to form the desired amine.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-N-methyloxetan-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with higher oxidation states, while reduction may produce amine derivatives with lower oxidation states.

Scientific Research Applications

3-Ethyl-N-methyloxetan-3-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be utilized in the development of novel materials with unique properties, such as polymers or resins.

    Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound may be used in the production of specialty chemicals or as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-N-methyloxetan-3-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methyloxetan-3-amine hydrochloride: Similar structure but lacks the ethyl group.

    N-Ethyl-3-methyloxetan-3-amine hydrochloride: Similar structure but with different alkyl group positioning.

Uniqueness

3-Ethyl-N-methyloxetan-3-amine hydrochloride is unique due to the presence of both ethyl and methyl groups on the oxetane ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of compounds with specific desired activities or properties.

Properties

IUPAC Name

3-ethyl-N-methyloxetan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-3-6(7-2)4-8-5-6;/h7H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWOALVVSHJVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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